molecular formula C15H16F3N3OS2 B2384623 N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392301-72-3

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2384623
CAS No.: 392301-72-3
M. Wt: 375.43
InChI Key: NZIQHPZNYCTZDI-UHFFFAOYSA-N
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Description

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C15H16F3N3OS2 and its molecular weight is 375.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is part of a class of compounds that can be synthesized through various chemical reactions involving thioamides and electrophilic reagents. For example, 3,5-disubstituted 1,2,4-thiadiazoles, which share a structural resemblance with this compound, can be prepared from thioamides by reaction with electrophilic reagents such as DMSO in the presence of 1-methyl-2-chloropyridinium iodide or benzoyl chloride, among others. These reactions typically occur at room temperature and yield high product yields, indicating efficient synthetic pathways for such compounds (Takikawa et al., 1985).

Biological Activities

Compounds containing the 1,3,4-thiadiazol scaffold, similar to this compound, have been studied for their potential biological activities. For instance, a study on Schiff’s bases containing the thiadiazole scaffold and benzamide groups revealed that most synthesized compounds exhibited promising anticancer activity against various human cancer cell lines. These findings suggest that compounds with thiadiazole and benzamide moieties, like this compound, could have potential applications in cancer research and therapy (Tiwari et al., 2017).

Antimicrobial Properties

Derivatives of benzothiazoles and thiadiazoles, which are structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, highlighting the potential of thiadiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Material Science Applications

In the field of material science, thiadiazole derivatives have been explored for their photophysical properties. For instance, a study on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes revealed significant fluorescence characteristics, including large Stokes shifts and solid-state fluorescence. These findings suggest that thiadiazole-based compounds, similar to this compound, could have applications in the development of new fluorescent materials for various technological applications (Zhang et al., 2017).

Properties

IUPAC Name

2,2-dimethyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS2/c1-14(2,3)11(22)19-12-20-21-13(24-12)23-8-9-5-4-6-10(7-9)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIQHPZNYCTZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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